

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetamidobenzoate*

Cat. No.: *B195670*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a chemical compound of significant interest in medicinal chemistry and drug development. It is a derivative of ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic. The acetylation of the amino group modifies the compound's physicochemical properties, which can influence its biological activity, metabolism, and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **Ethyl 4-acetamidobenzoate**.

Chemical Properties and Structure

The fundamental chemical and physical properties of **Ethyl 4-acetamidobenzoate** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	ethyl 4-acetamidobenzoate	[1]
Synonyms	N-Acetylbenzocaine, 4-(Acetylamino)benzoic acid ethyl ester, Ethyl p-acetamidobenzoate	[2]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[2]
Molecular Weight	207.23 g/mol	[1]
Appearance	Solid	
Melting Point	153.0 to 157.0 °C	
Boiling Point	390.8 °C at 760 mmHg	
Density	1.171 g/cm ³	
Solubility	Soluble in ethanol, chloroform, and ether.	
InChI	InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)	[1] [2]
InChIKey	NHLOBHNRBWKNIO-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C1=CC=C(C=C1)N C(=O)C	[1] [2]
CAS Number	5338-44-3	[2]

Molecular Structure

The two-dimensional chemical structure of **Ethyl 4-acetamidobenzoate** is depicted below.

Figure 1. Chemical structure of **Ethyl 4-acetamidobenzoate**.

Experimental Protocols

Synthesis of Ethyl 4-acetamidobenzoate

A common and straightforward method for the synthesis of **Ethyl 4-acetamidobenzoate** is the acetylation of its precursor, ethyl 4-aminobenzoate (benzocaine), using acetic anhydride.

Materials:

- Ethyl 4-aminobenzoate
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM) or Ethyl Acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in anhydrous pyridine.[\[3\]](#)
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[\[3\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Ethyl 4-acetamidobenzoate** can be further purified by recrystallization, for example, from an ethanol/water mixture.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the synthesis of **Ethyl 4-acetamidobenzoate**.

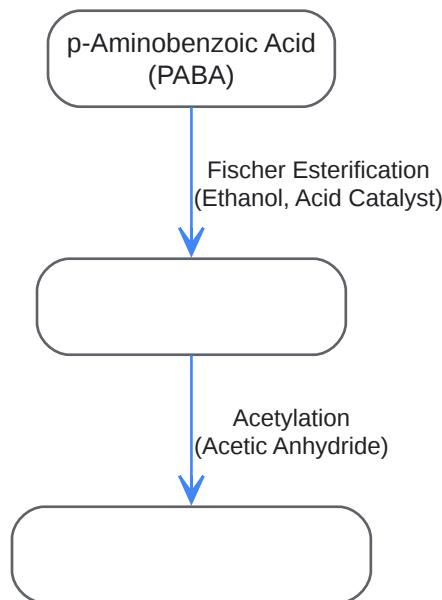
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of **Ethyl 4-acetamidobenzoate**, similar to the method used for the related compound, 4-acetamidobenzoic acid.[4]

- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.
- Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water with an acidic modifier. For example, a mixture of MeCN, water, and phosphoric acid can be used.[4] For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[4]
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of **Ethyl 4-acetamidobenzoate**.

- Application: This method is suitable for purity determination, quantification in various matrices, and for monitoring reaction progress. The method can be scaled for preparative separation to isolate impurities.[\[4\]](#)


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like **Ethyl 4-acetamidobenzoate**.

- Column: A fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is typically used.
- Injector: Split/splitless injection is common, with the injector temperature set high enough to ensure complete volatilization of the analyte without degradation.
- Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components in the sample matrix.
- Detector: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Sample Preparation: Samples may need to be dissolved in a suitable volatile solvent and may require derivatization depending on the specific analytical goals, though for **Ethyl 4-acetamidobenzoate**, direct analysis is often possible.

Logical Relationships in Synthesis

The synthesis of **Ethyl 4-acetamidobenzoate** is logically derived from the common starting material, p-aminobenzoic acid (PABA). This multi-step synthesis involves two key transformations: esterification and acetylation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-Acetamidobenzoate | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-acetamidobenzoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195670#ethyl-4-acetamidobenzoate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com